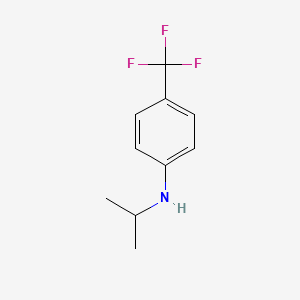

N-propan-2-yl-4-(trifluoromethyl)aniline

Description

Significance of Substituted Anilines in Organic Chemistry

Aniline (B41778), a primary aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgdrugbank.com Substituted anilines, which are aniline molecules modified with various functional groups, serve as versatile starting materials for a wide array of chemical transformations. wisdomlib.orgyufenggp.com Their importance is underscored by their extensive use in the manufacturing of dyes, polymers, and rubber processing chemicals. wikipedia.org In medicinal chemistry, the aniline scaffold is a common feature in many pharmaceutical compounds. By altering the substituents on the aniline ring, chemists can fine-tune a molecule's pharmacological properties, such as its bioavailability, solubility, and selectivity for biological targets, while also mitigating potential toxicity. yufenggp.comcresset-group.com

The Pervasive Role of Fluorinated Organic Compounds in Scientific Disciplines

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. wikipedia.orgnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting significant stability to fluorinated compounds. nih.gov This unique characteristic has led to the widespread application of organofluorine compounds across numerous scientific fields. wikipedia.orgacs.org In medicine, fluorination is a common strategy to enhance the efficacy of drugs by improving metabolic stability, binding affinity, and membrane permeability. numberanalytics.com In materials science, fluorinated polymers are valued for their high thermal stability and resistance to chemical degradation, leading to their use in non-stick coatings, specialty membranes, and other advanced materials. nih.govacs.orgnumberanalytics.com Fluorinated compounds also find applications as refrigerants, agrochemicals, and specialized solvents. wikipedia.orgresearchgate.net

Specific Research Focus on N-propan-2-yl-4-(trifluoromethyl)aniline

This compound, also known as N-isopropyl-4-(trifluoromethyl)aniline, is a substituted aniline that features both an isopropyl group on the nitrogen atom and a trifluoromethyl group at the para-position of the benzene (B151609) ring. This specific combination of functional groups makes it a compound of considerable interest. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group and significantly increases the lipophilicity of the molecule. This enhanced lipophilicity can facilitate the compound's ability to cross biological membranes, a crucial factor in pharmacological research.

The synthesis of this compound and its analogs can be achieved through various methods, including nickel-catalyzed cross-coupling reactions. Research applications for this compound and similar structures are diverse, spanning several key areas:

Chemical Synthesis: It serves as a valuable intermediate or building block for constructing more complex molecules.

Biological and Medicinal Chemistry: The compound is utilized in biochemical assays to study enzyme interactions. Derivatives of 4-(trifluoromethyl)aniline (B29031) have been investigated for a range of potential biological activities.

Materials Science: It is employed in the development of novel materials that require properties such as high thermal stability.

Below is a table summarizing the key properties of the parent compound, 4-(Trifluoromethyl)aniline.

| Property | Value |

| CAS Number | 455-14-1 |

| Molecular Formula | C7H6F3N |

| Molecular Weight | 161.12 g/mol |

| Boiling Point | 83 °C at 12 mmHg |

| Density | 1.283 g/mL at 25 °C |

| Refractive Index | n20/D 1.483 |

Overview of Current and Future Research Trajectories for this compound and Analogous Structures

Current research involving this compound and its analogs continues to explore their potential in medicinal chemistry and materials science. The unique electronic and steric properties conferred by the isopropyl and trifluoromethyl groups provide a rich platform for designing novel compounds with specific functions.

Future research is likely to focus on several key trajectories:

Development of Novel Pharmaceuticals: The structural motif of N-alkylated trifluoromethylanilines will likely be further exploited in the design of new therapeutic agents. Research will probably focus on synthesizing libraries of related compounds and screening them for various biological activities.

Advanced Materials: The stability and unique properties of fluorinated compounds suggest that analogs of this compound could be incorporated into new polymers and other materials with enhanced thermal, chemical, and optical properties.

Catalysis and Synthesis Methodology: As the demand for complex fluorinated molecules grows, there will be a continued drive to develop more efficient and selective synthetic methods for producing this compound and its derivatives. This includes the exploration of new catalytic systems and reaction conditions.

In Silico and Mechanistic Studies: Computational studies will play an increasingly important role in predicting the properties and activities of new analogs, guiding synthetic efforts. Detailed mechanistic studies of reactions involving these compounds will also provide a deeper understanding of their chemical behavior, enabling more rational design of future molecules.

The continued investigation into this and related fluorinated anilines promises to yield significant advancements across multiple scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-yl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-7(2)14-9-5-3-8(4-6-9)10(11,12)13/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJVIALJMINVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020920-65-3 | |

| Record name | N-(propan-2-yl)-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Development

N-Alkylation Strategies for Introducing the Isopropyl Group

The introduction of the isopropyl group to 4-(trifluoromethyl)aniline (B29031) is a critical step in the synthesis of the target molecule. This transformation is primarily achieved through N-alkylation reactions, with direct alkylation and reductive amination being the most prominent methods.

Direct Alkylation of 4-(Trifluoromethyl)aniline with Isopropyl Halides

Direct N-alkylation involves the reaction of 4-(trifluoromethyl)aniline with an isopropyl halide, such as isopropyl chloride, bromide, or iodide. This reaction is a form of nucleophilic substitution where the nitrogen atom of the aniline (B41778) attacks the electrophilic carbon of the isopropyl halide.

The use of ionic liquids as solvents has been explored to facilitate this reaction, as they can minimize over-alkylation, a common side reaction where the secondary amine product is further alkylated to a tertiary amine. psu.edu The choice of the alkylating agent is crucial; for instance, isopropyl chloride is often preferred in Friedel-Crafts type alkylations. google.com Phase-transfer catalysts can also be employed to enhance the reaction rate and selectivity. google.com

Challenges in direct alkylation include the potential for competing C-alkylation on the aromatic ring and the formation of dialkylated products. psu.eduresearchgate.net The reactivity of the aniline can be influenced by the electron-withdrawing nature of the trifluoromethyl group, which reduces the nucleophilicity of the nitrogen atom.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

To maximize the yield and selectivity of the desired N-mono-isopropyl product, optimization of reaction conditions is essential. Key parameters that are often adjusted include temperature, solvent, the nature of the base, and the type of catalyst.

For instance, visible-light-induced N-alkylation has emerged as a milder and more environmentally friendly approach. nih.gov A study on the N-alkylation of anilines demonstrated that increasing the amount of a catalyst like NH4Br from 10 mol% to 20 mol% could significantly improve the isolated yield. nih.gov However, further increases in catalyst concentration sometimes lead to a decrease in yield, possibly due to mass transfer interference. nih.gov The reaction time and the stoichiometry of the reactants are also critical factors that need to be fine-tuned for optimal results. nih.gov

The following table outlines the impact of various solvents on the yield of a model N-alkylation reaction, highlighting the importance of solvent selection. nih.gov

| Entry | Solvent | Yield (%) |

| 1 | THF | 18 |

| 2 | MeCN | 5-77 |

| 3 | H2O | 5-77 |

| 4 | MeOH | 5-77 |

| 5 | DMSO | 5-77 |

| 6 | Hexane | 77 |

| 7 | Solvent-free | 5-77 |

This data is based on a model reaction and serves to illustrate the effect of solvent on yield.

Introduction of the Trifluoromethyl Moiety

The trifluoromethyl group is a key functional group that imparts unique properties to the final molecule. Its introduction can be achieved either by trifluoromethylating a precursor aniline or by using a building block that already contains the trifluoromethyl group.

Trifluoromethylation of Precursor Anilines or Aromatic Systems

Direct trifluoromethylation of anilines is a powerful strategy for introducing the CF3 group. acs.org Various methods have been developed, including those that are metal-catalyzed or proceed via radical pathways. Visible-light-promoted radical C-H trifluoromethylation of free anilines using reagents like the Togni reagent has been shown to be an effective and economical method. acs.org This approach is operationally simple and tolerates a wide range of functional groups under mild reaction conditions. acs.org

Another approach involves the use of Langlois' reagent (CF3SO2Na) in a visible-light mediated ortho-C–H trifluoromethylation of aniline derivatives. acs.org Iron-catalyzed ortho-trifluoromethylation of anilines assisted by a picolinamide (B142947) directing group under UV irradiation has also been reported. rsc.org

Strategies Involving Trifluoroacetone as a Building Block

While direct trifluoromethylation is common, an alternative strategy involves using a precursor that already contains the trifluoromethyl group. Although not explicitly detailed for N-propan-2-yl-4-(trifluoromethyl)aniline in the provided context, a related approach is the reductive amination of a ketone. In this context, one could envision a synthesis starting from 4-(trifluoromethyl)aniline and acetone (B3395972). Reductive amination typically involves the reaction of an amine with a carbonyl compound, in this case, acetone, to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This method is advantageous as it often avoids the issue of over-alkylation. masterorganicchemistry.com

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, offering pathways with higher efficiency, selectivity, and milder reaction conditions. Both the N-alkylation and trifluoromethylation steps can benefit from catalytic methods.

In N-alkylation, transition metal catalysts are often employed. rsc.org For example, palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) have been used for the reductive alkylation of amines. rsc.org The choice of catalyst can influence the selectivity towards mono- or di-alkylation. For aromatic primary amines, Pd/C often selectively yields the secondary amine. rsc.org

In the context of trifluoromethylation, various metal catalysts, including those based on copper and iron, have been utilized to facilitate the introduction of the CF3 group onto the aromatic ring. acs.orgrsc.org Photocatalysis, using visible light, has also emerged as a powerful tool for these transformations, offering a greener alternative to traditional methods. acs.orgacs.org

The table below summarizes different catalytic approaches for key synthetic steps.

| Reaction Step | Catalyst Type | Example Catalyst |

| N-Alkylation | Transition Metal | Pd/C, Rh/C |

| Trifluoromethylation | Transition Metal | Copper, Iron complexes |

| Trifluoromethylation | Photocatalyst | Ruthenium or Iridium complexes (implied) |

Transition Metal-Mediated Amination Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C–N) bonds, providing efficient routes to synthesize N-aryl amines. Two of the most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This reaction is highly versatile, with a broad substrate scope and tolerance for various functional groups. The synthesis of this compound can be envisioned via the coupling of 4-bromobenzotrifluoride (B150022) with isopropylamine. The catalytic system typically consists of a palladium precatalyst and a bulky, electron-rich phosphine (B1218219) ligand. The choice of ligand is critical and has evolved through several "generations" to improve reaction efficiency and scope. For instance, sterically hindered biaryl phosphine ligands like XPhos or t-BuXPhos are often employed to facilitate the crucial reductive elimination step.

The Ullmann condensation , a copper-catalyzed reaction, represents an older but still relevant method for C–N bond formation. Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, modern advancements have introduced the use of soluble copper catalysts with supporting ligands, allowing the reaction to proceed under milder conditions. The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the amination of aryl halides and serves as an alternative to the palladium-catalyzed methods.

| Reaction Type | Catalyst System | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Phosphine ligand (e.g., XPhos, BINAP) | Aryl halides/triflates, primary/secondary amines | Mild reaction conditions, broad substrate scope, high functional group tolerance. |

| Ullmann Condensation | Copper catalyst (e.g., CuI, CuO) + Ligand (e.g., diamines, phenanthroline) | Activated aryl halides, amines, alcohols, thiols | Often requires higher temperatures than Buchwald-Hartwig, but is a valuable alternative. |

Palladium-Catalyzed Enantioselective Synthesis of α-Trifluoromethyl Amines

The synthesis of chiral amines containing a trifluoromethyl group at the stereogenic center is a significant challenge in medicinal chemistry. Palladium-catalyzed enantioselective methods have emerged as a powerful strategy to access these valuable compounds.

One successful approach involves the 1,2-addition of arylboroxines to trifluoromethylacetaldimines, which can be generated in situ from their corresponding N,O-acetals. This reaction, catalyzed by a palladium(II) complex with a chiral pyridine-oxazolidine (PyOX) ligand, produces a variety of α-(trifluoromethyl)arylmethylamines with high yields and excellent enantioselectivity. For example, using (S)-t-Bu-PyOX as the ligand, various fluorinated benzylamines have been synthesized with up to 97% enantiomeric excess (ee). The reaction conditions can be tuned to accommodate different substrates; for instance, the addition of silver or ammonium (B1175870) salts is crucial for promoting the reaction with electron-poor arylboroxines.

Another strategy is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. For instance, the hydrogenation of N-PMP (p-methoxyphenyl) protected trifluoromethyl imines using a palladium catalyst has been shown to produce chiral amines with high enantioselectivity.

| Catalyst System | Substrates | Product Type | Yield | Enantiomeric Excess (ee) |

| Pd(OAc)₂ / (S)-t-Bu-PyOX | Arylboroxines, N,O-acetals of trifluoroacetaldehyde | α-(Trifluoromethyl)arylmethylamines | 57-91% | >92% in most cases |

| Pd(OCOCF₃)₂ / (R)-Cl-MeO-BIPHEP | Trifluoromethyl imines | α-Trifluoromethyl amines | - | up to 94% |

Biocatalytic N–H Bond Insertion for Asymmetric Synthesis of α-Trifluoromethyl Amines

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Recently, a novel biocatalytic strategy has been developed for the enantioselective synthesis of α-trifluoromethyl amines via an asymmetric N–H carbene insertion reaction. This method utilizes engineered variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus to catalyze the reaction between anilines and a diazo reagent, such as benzyl (B1604629) 2-diazotrifluoropropanoate.

The native cytochrome c₅₅₂ enzyme does not catalyze this abiological transformation. Through protein engineering, specific mutations were introduced into the enzyme's active site to create a biocatalyst capable of facilitating the N-H insertion with high efficiency and stereocontrol. By combining protein engineering with substrate engineering (i.e., modifying the diazo reagent), it is possible to achieve not only high enantioselectivity but also enantiodivergence, allowing for the selective synthesis of either the (R) or (S) enantiomer of the product. This dual approach provides a powerful platform for accessing a wide range of chiral α-trifluoromethyl amines.

The engineered cytochrome c₅₅₂ variants exhibit a broad substrate scope, accepting a wide range of substituted anilines. This includes anilines with electron-donating and electron-withdrawing groups at the para-, meta-, and ortho-positions. The reaction consistently produces the desired α-trifluoromethyl amino esters in good to quantitative yields and with high enantiomeric ratios (er). For example, reactions with various para-substituted anilines using benzyl 2-diazotrifluoropropanoate as the carbene donor yielded products with enantiomeric ratios typically between 90:10 and 95:5. The scalability of this method has also been demonstrated, highlighting its potential for practical applications.

| Aniline Substrate (Example) | Carbene Donor | Yield | Enantiomeric Ratio (er) |

| 4-Bromoaniline | Benzyl 2-diazotrifluoropropanoate | 75% ( |

Challenges in Regioselectivity and Isomer Formation

The primary challenge in the synthesis of this compound lies in directing the isopropyl group exclusively to the nitrogen atom of 4-(trifluoromethyl)aniline. The presence of the electron-withdrawing trifluoromethyl group and the nucleophilic nature of both the amino group and the aromatic ring sets the stage for a competitive reaction landscape.

Two principal methods for the synthesis of this compound are direct N-alkylation with an isopropylating agent and reductive amination of 4-(trifluoromethyl)aniline with acetone. Each method carries its own set of challenges regarding regioselectivity and isomer formation.

Direct N-Alkylation:

In direct alkylation, using reagents such as isopropyl bromide or isopropyl chloride, the primary competition is between the desired N-alkylation and undesired Friedel-Crafts C-alkylation of the aromatic ring. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the benzene (B151609) ring towards electrophilic attack, which generally favors N-alkylation over C-alkylation. However, the reaction conditions, particularly the choice of catalyst and temperature, can significantly influence the product distribution.

Another significant challenge in direct alkylation is the potential for overalkylation, leading to the formation of the tertiary amine, N,N-di(propan-2-yl)-4-(trifluoromethyl)aniline. This side reaction is often difficult to suppress completely and necessitates careful control of stoichiometric ratios and reaction times.

Reductive Amination:

Reductive amination, involving the reaction of 4-(trifluoromethyl)aniline with acetone in the presence of a reducing agent, is a widely employed method that typically offers better control over mono-alkylation, thereby minimizing the formation of the di-isopropylated byproduct. This method proceeds via the formation of an intermediate imine, which is then reduced to the target secondary amine. The selectivity of the reducing agent is crucial to avoid the reduction of the starting ketone.

While reductive amination is generally more selective for N-alkylation, the formation of isomeric byproducts is not entirely eliminated. For instance, side reactions involving the self-condensation of acetone or other unforeseen pathways can lead to impurities that complicate the purification process.

Research Findings on Regioselectivity and Isomer Control:

Several studies have investigated strategies to enhance the regioselectivity of the N-alkylation of anilines bearing electron-withdrawing groups. The choice of solvent, base, and catalyst plays a pivotal role in directing the reaction towards the desired product. For instance, the use of phase-transfer catalysts in conjunction with a suitable base has been shown to improve the yield and selectivity of N-alkylation.

A patent for the preparation of the analogous 4-fluoro-N-isopropyl aniline highlights the formation of the di-isopropylated byproduct, 4-fluoro-N,N-diisopropyl aniline, even under optimized conditions. This underscores the inherent challenge of completely suppressing overalkylation in these systems.

| Synthetic Method | Key Challenge | Common Byproducts/Isomers | Factors Influencing Selectivity |

|---|---|---|---|

| Direct N-Alkylation | N- vs. C-Alkylation | C-alkylated isomers (e.g., 2-isopropyl-4-(trifluoromethyl)aniline) | Catalyst, Temperature, Solvent |

| Overalkylation | N,N-di(propan-2-yl)-4-(trifluoromethyl)aniline | Stoichiometry, Reaction Time | |

| Reductive Amination | Incomplete conversion | Unreacted 4-(trifluoromethyl)aniline | Reducing agent, Reaction conditions |

| Side reactions of ketone | Acetone self-condensation products | Purity of reagents, Temperature |

Ultimately, the development of advanced synthetic methodologies continues to focus on the design of highly selective catalysts and the optimization of reaction parameters to overcome the challenges of regioselectivity and isomer formation in the synthesis of this compound. A thorough understanding of the underlying reaction mechanisms and the influence of various factors is critical for the efficient and scalable production of this important chemical compound.

Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity

Electrophilic Aromatic Substitution Pathways on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) on the N-propan-2-yl-4-(trifluoromethyl)aniline ring is primarily controlled by the powerful activating and directing effect of the secondary amino group (-NH-iPr). byjus.com Despite the presence of the strongly deactivating trifluoromethyl (-CF3) group, the nitrogen's lone pair donates significant electron density into the aromatic π-system, enhancing the ring's nucleophilicity. byjus.comwikipedia.org

The N-isopropyl group is a potent ortho, para-director. libretexts.orgpressbooks.pub Since the para position is already occupied by the -CF3 group, incoming electrophiles are directed to the positions ortho to the amino group (C2 and C6). These positions are also conveniently meta to the deactivating -CF3 group, a position that is least disfavored by electron-withdrawing groups. vaia.comvaia.com

The reaction proceeds via the formation of a cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the reaction's regioselectivity. For attack at the ortho position, the positive charge can be delocalized onto the nitrogen atom, providing a highly stable resonance contributor (an iminium ion), which significantly lowers the activation energy for this pathway. wikipedia.org In contrast, attack at the meta position (C3 and C5) does not allow for this direct resonance stabilization from the nitrogen, resulting in a higher energy intermediate.

Therefore, reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation will predominantly yield 2-substituted products. byjus.comwikipedia.org Steric hindrance from the bulky isopropyl group may slightly disfavor the reaction compared to a less hindered N-alkylaniline but the electronic directing effect of the nitrogen remains dominant.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH-CH(CH₃)₂ | Electron-Donating (Resonance & Induction) | Strongly Activating | ortho, para |

| -CF₃ | Electron-Withdrawing (Inductive) | Strongly Deactivating | meta |

Nucleophilic Substitution Reactions (e.g., at Halogenated Analogs)

While the parent molecule is not suited for nucleophilic aromatic substitution, its halogenated derivatives are. The reactivity of aryl halides in these reactions is dramatically enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org

In a halogenated analog such as 2-chloro-N-propan-2-yl-4-(trifluoromethyl)aniline , the trifluoromethyl group is para to the chlorine atom. This geometry is ideal for activating the ring toward nucleophilic attack. The -CF3 group stabilizes the negative charge of the intermediate Meisenheimer complex through its powerful inductive effect. libretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the halogen, forming the stabilized anionic intermediate, followed by the departure of the halide ion to restore aromaticity.

This activation allows for the displacement of the halogen by a variety of nucleophiles, such as alkoxides, amines, and hydroxide (B78521) ions, providing a pathway to a diverse range of substituted derivatives that would be inaccessible through other means.

Oxidation Studies and Characterization of Oxidized Products

The oxidation of this compound primarily involves the nitrogen atom of the amino group. Anodic oxidation of anilines and their N-alkylated derivatives typically begins with a one-electron transfer from the nitrogen to yield a radical cation intermediate. nih.govacs.org The stability and subsequent reaction pathways of this intermediate are influenced by the substituents on the ring.

The electron-withdrawing -CF3 group increases the oxidation potential of the molecule compared to non-fluorinated anilines, making it more difficult to oxidize. umn.edursc.org Conversely, the electron-donating alkyl group on the nitrogen slightly lowers it.

Chemical oxidation with various reagents can lead to different products. ijcrt.org

Mild Oxidation: Can result in the formation of dimers and trimers through the coupling of radical cation intermediates. researchgate.net

Strong Oxidation: The use of potent oxidizing agents like potassium permanganate (B83412) or peroxy acids can lead to the formation of more highly oxidized species, including the corresponding nitroso or nitro derivatives. openaccessjournals.com Under harsh conditions, degradation of the ring can occur, potentially forming benzoquinones. openaccessjournals.com

N-Dealkylation: Oxidative processes can also lead to the cleavage of the N-isopropyl bond, a reaction known as oxidative N-dealkylation, to yield 4-(trifluoromethyl)aniline (B29031). mdpi.com

The characterization of these products typically relies on spectroscopic methods such as mass spectrometry, NMR, and IR spectroscopy, as well as electrochemical techniques like cyclic voltammetry to study the redox behavior. ijcrt.org

Reduction Chemistry of this compound Derivatives

The reduction chemistry of this scaffold is most relevant when considering its derivatives, particularly nitro-substituted analogs. For instance, the nitration of this compound yields 2-nitro-N-(propan-2-yl)-4-(trifluoromethyl)aniline . The nitro group in this derivative is readily susceptible to reduction.

Standard reduction methodologies are effective for converting the nitro group (-NO₂) into a primary amino group (-NH₂). These methods include:

Catalytic Hydrogenation: This involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is generally clean and high-yielding.

Metal-Acid Systems: Classic reduction conditions using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are also highly effective for this transformation.

This reduction is a key synthetic step, providing access to diamine derivatives like N1-isopropyl-4-(trifluoromethyl)benzene-1,2-diamine , which can serve as valuable building blocks for the synthesis of heterocyclic compounds and other complex molecules.

Condensation Reactions, including Schiff Base Formation

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. bepls.com this compound, as a secondary amine, reacts with aldehydes and ketones to form iminium ions. The more classical Schiff base (or azomethine) formation, characterized by a carbon-nitrogen double bond (C=N), occurs with primary amines. masterorganicchemistry.comyoutube.com

The primary amine analog, 4-(trifluoromethyl)aniline , readily undergoes condensation with various aldehydes and ketones to form a wide range of Schiff bases. jocpr.comnih.gov The reaction is typically catalyzed by a small amount of acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the stable imine product. masterorganicchemistry.com These reactions are often reversible. peerj.com

Table 2: Example of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

|---|

Schiff bases derived from trifluoromethyl-substituted anilines are of significant interest in coordination chemistry and materials science due to their ability to act as ligands for metal ions. bepls.comnih.gov

Coupling Reactions and Cross-Coupling Methodologies for Derivatization

Modern cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound and its derivatives are suitable substrates for these transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org In this context:

this compound can act as the amine component, coupling with an aryl halide or triflate to produce more complex tri-substituted amine structures. organic-chemistry.org

A halogenated derivative, such as 2-bromo-N-propan-2-yl-4-(trifluoromethyl)aniline , can serve as the aryl halide component, reacting with a different primary or secondary amine to introduce a new amino substituent. nih.govbeilstein-journals.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. libretexts.org

Other palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be employed on halogenated analogs of this compound to form new C-C bonds, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. These methodologies provide extensive opportunities for the derivatization of the core structure.

The Influence of Trifluoromethyl and Isopropyl Substituents on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are profoundly influenced by the electronic and steric nature of its substituents.

Trifluoromethyl (-CF₃) Group:

Electronic Effect: As one of the most powerful electron-withdrawing groups, the -CF3 group significantly lowers the electron density of the aromatic ring through a strong negative inductive effect (-I). nih.gov This has several consequences:

It decreases the rate of electrophilic aromatic substitution by destabilizing the positively charged sigma complex intermediate. vaia.comminia.edu.eg

It increases the rate of nucleophilic aromatic substitution (on halogenated analogs) by stabilizing the negatively charged Meisenheimer complex. libretexts.org

It lowers the basicity of the aniline (B41778) nitrogen, as the group withdraws electron density, making the lone pair less available for protonation.

Thermodynamic Effect: The -CF3 group enhances the lipophilicity and metabolic stability of the molecule, which are important thermodynamic considerations in medicinal chemistry contexts. mdpi.com

N-propan-2-yl (Isopropyl) Group:

Electronic Effect: As an alkyl group, it has a weak electron-donating inductive effect (+I), which slightly activates the ring and increases the basicity of the nitrogen compared to an unsubstituted aniline.

Steric Effect: The primary influence of the isopropyl group is steric hindrance. Its bulk can impede the approach of reagents to the nitrogen atom and, more significantly, to the ortho positions (C2 and C6) of the aromatic ring. This can slow the rate of reactions at these sites compared to a less hindered amine like an N-methyl or N-ethyl aniline.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For N-propan-2-yl-4-(trifluoromethyl)aniline, the interplay between the electron-donating N-propan-2-yl group and the strongly electron-withdrawing trifluoromethyl (-CF3) group, mediated by the aromatic π-system of the aniline (B41778) ring, creates a unique electronic environment. Molecular Orbital (MO) theory is employed to describe the distribution and energy of electrons within the molecule.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. In this compound, the electron-donating character of the amino group raises the HOMO energy, while the electron-withdrawing trifluoromethyl group lowers the LUMO energy. This combined effect is expected to result in a relatively moderate to small energy gap, suggesting a propensity for charge transfer interactions. researchgate.net

Computational studies on similar molecules, such as other trifluoromethyl- and chloro-substituted anilines, have utilized Density Functional Theory (DFT) to calculate these values. From the HOMO and LUMO energies, various chemical reactivity indices can be derived, providing further insight into the molecule's behavior.

Table 1: Illustrative Chemical Reactivity Indices for an Aniline Derivative (Calculated) Note: These are representative values based on calculations for similar substituted anilines and are for illustrative purposes.

| Parameter | Formula | Illustrative Value | Interpretation |

| HOMO Energy | EHOMO | -5.8 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | ELUMO | -1.2 eV | Energy of the lowest empty electron orbital; relates to electron affinity. |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.6 eV | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential | µ = (EHOMO + ELUMO)/2 | -3.5 eV | Represents the escaping tendency of electrons. |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.3 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω = µ²/2η | 2.66 eV | Quantifies the ability of the molecule to accept electrons. |

Quantum Chemical Calculations of Molecular Geometry and Conformations

Quantum chemical methods, particularly DFT, are widely used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. fluorine1.runih.gov For this compound, key geometric parameters include bond lengths, bond angles, and dihedral angles.

The geometry of the aniline ring will be largely planar, though minor puckering can occur. The geometry around the nitrogen atom is of particular interest. While the nitrogen in many amines is sp³ hybridized with a pyramidal geometry, in anilines, delocalization of the nitrogen lone pair into the aromatic ring imparts partial sp² character, leading to a more planar configuration. The bulky isopropyl group attached to the nitrogen will influence the C-N-C bond angles and may introduce steric hindrance that affects the planarity and rotational barriers around the C-N bond. researchgate.net The trifluoromethyl group is expected to have a standard tetrahedral geometry.

Table 2: Predicted Optimized Geometrical Parameters for this compound Note: These values are illustrative and based on DFT calculations performed on analogous aniline structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(ring)-N | ~1.39 Å |

| Bond Length | N-C(isopropyl) | ~1.46 Å |

| Bond Length | C(ring)-C(F3) | ~1.48 Å |

| Bond Length | C-F | ~1.34 Å |

| Bond Angle | C(ring)-N-C(isopropyl) | ~122° |

| Dihedral Angle | C-C-N-C | ~10° - 30° |

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for interpreting experimental data. DFT calculations can simulate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net

Vibrational Spectroscopy: By calculating the vibrational frequencies, one can predict the positions of peaks in the IR and Raman spectra. These calculations help in assigning specific vibrational modes (e.g., N-H stretch, C-F stretches, aromatic ring vibrations) to the experimentally observed bands. For this compound, strong absorptions corresponding to the C-F stretching modes of the -CF3 group would be a characteristic feature.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predictions are based on calculating the magnetic shielding around each nucleus in the optimized molecular geometry. Comparing calculated shifts with experimental data helps confirm the molecular structure. researchgate.net For this molecule, distinct signals would be predicted for the aromatic protons, the N-H proton, and the methine and methyl protons of the isopropyl group.

Simulation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. arxiv.org This provides a detailed, step-by-step picture of how a chemical transformation occurs.

For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational models can be used to:

Calculate the activation energies for different potential pathways.

Determine the geometry of the transition state structures.

Understand the role of catalysts or reagents in the reaction. researchgate.net

For instance, in a potential trifluoromethylarylation reaction, computational studies could model the formation of radical intermediates and the subsequent addition to an alkene, providing insights into the reaction's feasibility and selectivity. rsc.orgresearchgate.net

Solvent Effects on Molecular Structure and Chemical Behavior

Chemical reactions and properties are often significantly influenced by the solvent. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

Studies on similar molecules like p-nitroaniline have shown that solvent polarity can affect: researchgate.netaip.org

Molecular Geometry: Solvents can slightly alter bond lengths and angles.

Electronic Properties: The dipole moment of the molecule can change significantly depending on the solvent's polarity.

Spectroscopic Properties: The position of absorption bands in UV-Vis spectra (solvatochromism) is highly dependent on solute-solvent interactions. acs.orgjournalirjpac.com

For this compound, polar solvents would be expected to stabilize charge-separated states, potentially lowering the HOMO-LUMO gap and red-shifting the electronic absorption spectrum compared to the gas phase or non-polar solvents.

Intermolecular Interactions and Self-Assembly Studies

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, govern how molecules interact with each other and with other species like proteins or surfaces. The fluorine atoms in the trifluoromethyl group, despite their high electronegativity, are generally weak hydrogen bond acceptors. nih.gov However, C-H···F interactions may occur.

The most significant hydrogen bonding interaction for this compound would involve the N-H group acting as a hydrogen bond donor to an acceptor atom on another molecule. Computational analysis can quantify the strength of these interactions and predict how molecules might arrange themselves in the solid state or in solution. researchgate.netbohrium.com Understanding these interactions is critical in fields like materials science and medicinal chemistry, where molecular recognition and binding are key processes.

Applications of Density Functional Theory (DFT) in Understanding Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the fundamental electronic and geometric properties of molecules, including this compound. researchgate.net This theoretical approach allows for the detailed examination of molecular structure, reactivity, and spectroscopic properties, providing insights that are often complementary to experimental data. samipubco.comresearchgate.net DFT calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govjournaleras.com

The geometric properties of this compound, such as bond lengths, bond angles, and dihedral angles, can be precisely determined through geometry optimization using DFT. researchgate.net These calculations yield the most stable conformation of the molecule in the gas phase. For instance, the bond lengths within the benzene (B151609) ring, the C-N bond connecting the aniline nitrogen to the ring and the isopropyl group, and the C-F bonds of the trifluoromethyl group can be accurately predicted. nih.gov Similarly, the bond angles around the nitrogen atom and the tetrahedral carbon of the isopropyl group, as well as the planarity of the aniline ring, are key geometric parameters that can be elucidated.

The electronic properties of the molecule are also readily accessible through DFT calculations. A crucial aspect is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be employed to generate a Molecular Electrostatic Potential (MEP) map. samipubco.com The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions. samipubco.com In this compound, the electron-withdrawing trifluoromethyl group is expected to create a region of positive electrostatic potential (electrophilic) on the aromatic ring, while the lone pair of electrons on the nitrogen atom will generate a region of negative electrostatic potential (nucleophilic).

An illustrative summary of theoretical data that could be obtained for this compound using DFT is presented in the table below.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| C-N (aniline) Bond Length | 1.40 Å |

| C-N (isopropyl) Bond Length | 1.47 Å |

Computational Insights into Enantioselectivity in Catalytic Reactions

Computational chemistry, particularly DFT, offers profound insights into the mechanisms governing enantioselectivity in catalytic reactions where this compound or similar chiral amines are synthesized. nih.gov These theoretical studies are instrumental in understanding the subtle energetic differences between the transition states leading to the formation of different enantiomers.

In the context of asymmetric synthesis, such as the catalytic reduction of a corresponding imine or an N-H insertion reaction to form the chiral amine, computational models can elucidate the origin of stereocontrol. nih.govnih.gov These models often involve building a detailed picture of the catalyst-substrate complex and the subsequent reaction pathway. By calculating the energies of the various intermediates and transition states for the formation of both enantiomers, the preferred reaction pathway can be identified.

Key factors that can be investigated computationally include:

The nature of the catalyst: The structure of the chiral catalyst, be it a metal complex or an organocatalyst, plays a pivotal role. nih.gov DFT can model the binding of the substrate to the catalyst and how the catalyst's chiral environment influences the facial selectivity of the reaction. For instance, steric hindrance or specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the catalyst and the substrate can favor the formation of one enantiomer over the other. nih.gov

The role of the substrate: The electronic and steric properties of the substrate, in this case, a precursor to this compound, are also crucial. The trifluoromethyl group, being a strong electron-withdrawing and sterically demanding substituent, can significantly influence the substrate's orientation within the catalyst's active site.

Reaction intermediates: Computational studies can identify and characterize key reaction intermediates, such as metal-ylide complexes in carbene N-H insertion reactions. nih.gov The stability and reactivity of these intermediates can be highly dependent on the stereochemistry, thus dictating the enantiomeric outcome of the reaction.

A hypothetical example of computational data for an enantioselective reaction is provided in the table below. This data illustrates how the calculated energy differences in the transition states for the formation of the (R) and (S) enantiomers can predict the enantiomeric excess (e.e.) of the reaction.

| Parameter | Value |

|---|---|

| Energy of Transition State for (R)-enantiomer (TS-R) | 15.2 kcal/mol |

| Energy of Transition State for (S)-enantiomer (TS-S) | 16.8 kcal/mol |

| Energy Difference (ΔΔG‡ = TS-S - TS-R) | 1.6 kcal/mol |

| Predicted Enantiomeric Excess (e.e.) | 94% |

Advanced Spectroscopic Characterization and Structural Analytics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular connectivity and environment can be constructed.

The ¹H NMR spectrum of N-propan-2-yl-4-(trifluoromethyl)aniline is characterized by distinct signals corresponding to the aromatic protons, the N-H proton, and the aliphatic protons of the isopropyl group. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the amino group significantly influence the chemical shifts of the aromatic protons.

The aromatic region is expected to show a typical AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the amino group (H-2, H-6) would appear as a doublet, shifted upfield relative to benzene due to the donating effect of the nitrogen. Conversely, the two protons ortho to the trifluoromethyl group (H-3, H-5) would appear as a downfield doublet due to the strong deshielding effect of the -CF₃ group.

The isopropyl group protons exhibit characteristic splitting patterns. The methine proton (-CH) appears as a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) appear as a doublet, coupling with the single methine proton. The N-H proton typically appears as a broad singlet, though its chemical shift can vary with solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to -CF₃) | ~7.4 | Doublet (d) | ~8.5 |

| Aromatic H (ortho to -NH) | ~6.6 | Doublet (d) | ~8.5 |

| N-H | Variable (broad) | Singlet (s) | - |

| Isopropyl -CH | ~3.7 | Septet (sept) | ~6.5 |

| Isopropyl -CH₃ | ~1.2 | Doublet (d) | ~6.5 |

The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. For this compound, six distinct signals are expected in the aromatic region, one for the trifluoromethyl carbon, and two for the isopropyl group.

The carbon atom attached to the trifluoromethyl group (C-4) is significantly deshielded. The carbon of the trifluoromethyl group itself appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbon attached to the nitrogen (C-1) is also highly deshielded. The carbons of the isopropyl group appear in the aliphatic region of the spectrum. Data from analogous structures, such as 3-fluoro-4-methoxy-N-(propan-2-yl)aniline, show the isopropyl methine (N-CH) carbon at approximately δ 47.3 ppm and the methyl carbons at δ 22.1 ppm .

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-CF₃ (quartet, ¹JCF ≈ 272 Hz) | ~124 |

| Aromatic C-1 (C-NH) | ~150 |

| Aromatic C-2, C-6 | ~112 |

| Aromatic C-3, C-5 | ~127 (quartet, ³JCF ≈ 4 Hz) |

| Aromatic C-4 (C-CF₃) | ~122 (quartet, ²JCF ≈ 32 Hz) |

| Isopropyl -CH | ~46 |

| Isopropyl -CH₃ | ~23 |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. The trifluoromethyl group in this compound is expected to produce a single, sharp signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent and there are no neighboring fluorine atoms to cause coupling. For similar N-alkyl-N-(trifluoromethyl)anilines, the chemical shift for the -CF₃ group typically appears around -58 to -60 ppm rsc.org. This characteristic signal provides unambiguous confirmation of the presence of the trifluoromethyl moiety.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to specific bond vibrations. For this compound, the key diagnostic peaks include a sharp N-H stretching vibration around 3400 cm⁻¹. The aromatic C-H stretching appears just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group are observed just below 3000 cm⁻¹. The spectrum also features characteristic aromatic C=C stretching bands in the 1620-1500 cm⁻¹ region. The most intense absorptions are typically the C-F stretching modes of the trifluoromethyl group, which appear in the region of 1350-1100 cm⁻¹ .

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring breathing modes often produce strong signals in the Raman spectrum. For substituted anilines, these are typically observed in the 1000-800 cm⁻¹ region . C-F deformation modes may also be observed at lower frequencies .

Table 3: Characteristic Vibrational Frequencies

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3400 | Weak |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| Aromatic C=C Stretch | 1620-1500 | Strong |

| N-H Bend | ~1600 | Weak |

| C-F Stretch (asymmetric & symmetric) | 1350-1100 (Very Strong) | Moderate |

| C-N Stretch | ~1300 | Moderate |

| Aromatic Ring Breathing | Weak | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies

HRMS provides an extremely precise measurement of the molecular mass, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₀H₁₂F₃N, with a calculated monoisotopic mass of 203.0922 Da. HRMS analysis would be expected to confirm this mass with high accuracy (typically within 5 ppm) nih.govlongdom.org.

The mass spectrum also reveals structural information through fragmentation patterns. Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z = 203 would be observed. A prominent fragmentation pathway involves the cleavage of the isopropyl group. Loss of a methyl radical (•CH₃) would result in a significant fragment ion at m/z = 188. The loss of the entire isopropyl group is also a likely fragmentation pathway.

Table 4: Predicted HRMS Data

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺˙ | [C₁₀H₁₂F₃N]⁺˙ | 203.0922 |

| [M+H]⁺ | [C₁₀H₁₃F₃N]⁺ | 204.0999 |

| [M-CH₃]⁺ | [C₉H₉F₃N]⁺ | 188.0687 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography offers the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the publicly available crystallographic databases. However, analysis of analogous aromatic amine structures suggests that the geometry around the nitrogen atom would be trigonal pyramidal . The crystal packing would likely be influenced by intermolecular N-H···π interactions or weak hydrogen bonds involving the fluorine atoms of the trifluoromethyl group.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The synthesis of this compound, a key intermediate in various industrial applications, necessitates precise control over reaction parameters to ensure optimal yield, purity, and safety. Traditional offline analytical methods, such as chromatography, provide high accuracy but introduce significant time delays, hindering real-time process optimization. mt.comencyclopedia.pub The adoption of Process Analytical Technology (PAT) offers a paradigm shift, enabling continuous, in-situ monitoring of critical process parameters and quality attributes. mt.comresearchgate.netnih.gov Advanced spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, are at the forefront of PAT implementation for the real-time analysis of the N-alkylation of 4-(trifluoromethyl)aniline (B29031) to produce this compound. mt.comamericanpharmaceuticalreview.com

The N-isopropylation of 4-(trifluoromethyl)aniline is a reaction that can be effectively monitored in real-time. The reaction involves the consumption of the primary amine and the formation of a secondary amine, with characteristic spectral changes that can be tracked by various spectroscopic methods.

In-Situ FT-IR Spectroscopy

In-situ FT-IR spectroscopy is a powerful tool for monitoring the progress of the N-isopropylation of 4-(trifluoromethyl)aniline. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously acquired without the need for sampling. The primary advantage of this technique lies in its ability to track the concentration changes of both reactants and products by monitoring their characteristic vibrational bands.

The synthesis can be monitored by observing the disappearance of the N-H stretching vibrations of the primary amine, 4-(trifluoromethyl)aniline, and the appearance of the N-H stretching vibration of the secondary amine product, this compound.

Table 1: Hypothetical FT-IR Peak Assignments for In-Situ Monitoring of N-isopropylation of 4-(trifluoromethyl)aniline

| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Change During Reaction |

| 4-(trifluoromethyl)aniline | N-H (primary amine) | Symmetric & Asymmetric Stretch | 3400-3500 | Decreases |

| This compound | N-H (secondary amine) | Stretch | 3300-3400 | Increases |

| 4-(trifluoromethyl)aniline | C-N | Stretch | 1200-1350 | Decreases |

| This compound | C-N | Stretch | 1250-1350 | Increases |

This table is generated based on typical vibrational frequencies for primary and secondary aromatic amines and is for illustrative purposes. spectroscopyonline.comlibretexts.org

A kinetic study can be performed by plotting the absorbance of the characteristic peaks against time. This data allows for the determination of reaction rates, identification of potential intermediates, and optimization of process parameters such as temperature and catalyst loading.

In-Situ Raman Spectroscopy

Raman spectroscopy offers several advantages for in-situ reaction monitoring, including its insensitivity to water, making it suitable for aqueous reaction media, and the ability to use fiber-optic probes for remote analysis. encyclopedia.pub For the N-alkylation of 4-(trifluoromethyl)aniline, Raman spectroscopy can provide complementary information to FT-IR.

The reaction can be monitored by tracking the changes in the vibrational modes of the aromatic ring and the C-N bond. The symmetric stretching of the C-N bond in the product will have a different Raman shift compared to the reactant.

Table 2: Illustrative Raman Peak Assignments for In-Situ Monitoring

| Compound | Functional Group/Vibrational Mode | Raman Shift (cm⁻¹) | Change During Reaction |

| 4-(trifluoromethyl)aniline | Aromatic Ring Breathing | ~1600 | Shifts/Changes Intensity |

| This compound | C-N Stretch (secondary amine) | ~1280 | Increases |

| Isopropylating Agent | C-X (e.g., C-Br) Stretch | Varies | Decreases |

This table is a representation based on general Raman shifts for aromatic amines and alkyl halides and is intended for illustrative purposes.

The high spectral resolution of Raman spectroscopy can also be beneficial in distinguishing between structurally similar compounds in the reaction mixture.

In-Situ NMR Spectroscopy

While traditionally an offline technique, recent advancements have enabled the use of benchtop and flow NMR spectrometers for in-situ reaction monitoring. NMR spectroscopy provides detailed structural information and is inherently quantitative without the need for extensive calibration. For the synthesis of this compound, in-situ NMR can provide unambiguous evidence of product formation and quantification of all species in the reaction mixture.

The reaction can be monitored by observing the disappearance of the proton signals corresponding to the -NH2 group of the reactant and the appearance of new signals corresponding to the -NH- and isopropyl groups of the product.

Table 3: Representative ¹H NMR Chemical Shift Changes for In-Situ Monitoring

| Compound | Proton Environment | Representative Chemical Shift (δ, ppm) | Change During Reaction |

| 4-(trifluoromethyl)aniline | -NH₂ | ~3.8 | Decreases |

| This compound | -NH- | ~4.2 | Increases |

| This compound | -CH- (isopropyl) | ~3.6 (septet) | Increases |

| This compound | -CH₃ (isopropyl) | ~1.2 (doublet) | Increases |

This table provides hypothetical chemical shifts based on known values for similar aromatic amines and is for illustrative purposes. semanticscholar.org

By integrating the signals, the relative concentrations of the reactant, product, and any intermediates can be determined throughout the course of the reaction, providing valuable kinetic data.

The integration of these advanced spectroscopic techniques within a PAT framework allows for a comprehensive understanding and control of the synthesis of this compound. Real-time data acquisition and analysis enable immediate adjustments to process parameters, leading to improved process robustness, higher product quality, and enhanced safety.

Precursor in Pharmaceutical Chemistry and Drug Discovery

The incorporation of fluorine and trifluoromethyl (-CF3) groups is a widely used strategy in modern drug design to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. researchgate.net Fluorinated aniline (B41778) derivatives, such as this compound, are key precursors for introducing these desirable properties into new chemical entities.

The fluorinated aniline moiety is integral to the synthesis of various complex bioactive molecules. The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the electronic properties of a molecule, a key factor in its interaction with biological targets. semanticscholar.org Building blocks like 2-fluoro-4-(trifluoromethyl)aniline and 4-methoxy-3-(trifluoromethyl)aniline are used to synthesize bicyclic heterocycles such as quinolines, benzimidazoles, and quinoxalines. ossila.comossila.com These heterocyclic structures form the core of many active pharmaceutical ingredients (APIs) with demonstrated antitumor and antiviral activities. ossila.com The this compound structure provides a scaffold that can be elaborated through various organic reactions to create these complex and potentially therapeutic compounds.

Rational drug design often involves creating novel chemical scaffolds to explore new interactions with biological targets. nih.gov Fluorinated anilines are valuable in this context because the fluorine and trifluoromethyl substituents can direct the synthesis towards specific isomers and provide unique conformational constraints. The aniline nitrogen serves as a reactive handle for building out molecular complexity, while the trifluoromethyl-substituted phenyl ring can fit into specific hydrophobic pockets of enzymes or receptors. This allows medicinal chemists to design and synthesize libraries of novel compounds based on the fluorinated aniline core, accelerating the discovery of new drug candidates. ossila.com

Intermediate in Agrochemical Development

In the field of agrochemicals, substituted anilines are critical intermediates for a wide range of active ingredients. google.com Specifically, anilines containing perfluoroalkyl groups, such as the trifluoromethyl and heptafluoroisopropyl groups, are foundational to the development of modern insecticides and herbicides. google.comchemicalbook.com

The unique electronic properties and steric bulk of fluorinated groups play a crucial role in the efficacy of modern pesticides. researchgate.net The age of fluorinated agrochemicals began with trifluralin, a dinitroaniline herbicide, highlighting the long-standing importance of this chemical class. researchgate.net this compound serves as a key building block for creating new pesticide candidates. Its structure is often incorporated to enhance the biological activity and stability of the final product. The synthesis of these agrochemicals frequently involves the coupling of the aniline derivative with other complex chemical fragments to produce the target active ingredient.

A significant application of fluorinated anilines is in the synthesis of meta-diamide (m-diamide) insecticides. researchgate.net These compounds represent a novel class of insecticides that are particularly effective against pests resistant to older chemistries. chemicalbook.comresearchgate.net A prominent example is Broflanilide, a potent insecticide synthesized from a related intermediate, 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. chemicalbook.comresearchgate.net The synthesis involves coupling this aniline with a substituted benzoic acid derivative to form the characteristic m-diamide linkage. researchgate.netscielo.br

Research has focused on synthesizing various analogs of these m-diamide compounds to optimize their insecticidal activity. mdpi.comresearchgate.net Detailed studies have evaluated the efficacy of these synthesized compounds against various pests.

| Compound | Target Pest | Concentration (mg·L⁻¹) | Lethality/Activity (%) | Reference |

|---|---|---|---|---|

| C-2 | Plutella xylostella (Diamondback Moth) | 0.625 | 60.00–100.00 | mdpi.com |

| C-3 | Plutella xylostella (Diamondback Moth) | 0.625 | 60.00–100.00 | mdpi.com |

| C-4 | Plutella xylostella (Diamondback Moth) | 0.625 | 60.00–100.00 | mdpi.com |

| D-2 | Plutella xylostella (Diamondback Moth) | 0.625 | 60.00–100.00 | mdpi.com |

| 12q | Plutella xylostella (Diamondback Moth) | 1 | 97.67 | researchgate.net |

| 12q | Spodoptera frugiperda (Fall Armyworm) | 0.1 | Moderate Activity | researchgate.net |

These findings demonstrate that the fluorinated aniline moiety is a critical component for achieving high insecticidal potency in m-diamide compounds.

Role in Materials Science and Functional Materials

While the primary applications of this compound are in life sciences, its structural features also suggest potential utility in materials science. Anilines are well-known precursors to conducting polymers, such as polyaniline. The introduction of a trifluoromethyl group onto the aniline ring can significantly modify the properties of the resulting polymer. The -CF3 group's strong electron-withdrawing nature can alter the polymer's electronic bandgap, conductivity, and environmental stability. Furthermore, fluorinated polymers often exhibit enhanced thermal stability and hydrophobicity, properties that are desirable for creating advanced functional materials for coatings, sensors, or electronic devices. While specific applications of this compound in this area are not extensively documented, its status as a fluorinated building block makes it a candidate for the synthesis of novel polymers and functional organic materials.

This compound: A Versatile Intermediate in Advanced Chemical Synthesis

This compound, a substituted aniline derivative, has emerged as a significant building block in various fields of chemical science. Its unique molecular architecture, featuring both an isopropyl group and a trifluoromethyl group on the aniline scaffold, imparts a combination of lipophilicity, steric bulk, and potent electronic effects. These characteristics make it a valuable precursor and intermediate in the development of advanced materials and complex molecular structures. This article explores its applications as a versatile synthetic building block, a ligand precursor in catalysis, and a key component in structure-activity relationship studies.

Systematic Research on Derivatives and Structural Analogs

Structure-Reactivity and Structure-Property Relationships for N-Substituted Trifluoromethylanilines

The chemical behavior of N-substituted trifluoromethylanilines is governed by the electronic properties of the substituents on the aromatic ring and the nitrogen atom. The trifluoromethyl (-CF₃) group at the para-position is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. This deactivation makes reactions like nitration or halogenation require harsher conditions compared to unsubstituted aniline (B41778). The -CF₃ group primarily directs incoming electrophiles to the meta-position relative to itself (i.e., ortho to the amino group).

Conversely, the N-propan-2-yl group is an electron-donating group (activating) and is ortho-, para-directing. The interplay between the activating N-alkyl group and the deactivating -CF₃ group creates a complex reactivity profile. The directing effects are competitive, but the activating amino group's influence is significant, often directing substitution to the ortho position relative to itself.

Table 1: Predicted Effects of Substituents on the Aromatic Ring of N-propan-2-yl-4-(trifluoromethyl)aniline This table is generated based on established principles of physical organic chemistry.

| Substituent | Position | Electronic Effect | Influence on Reactivity (EAS) | Directing Effect |

| -NH-CH(CH₃)₂ | 1 | Electron-donating (activating) | Increases | Ortho, Para |

| -CF₃ | 4 | Electron-withdrawing (deactivating) | Decreases | Meta |

Synthesis and Characterization of Halogenated Derivatives Beyond the Trifluoromethyl Group

The introduction of additional halogen atoms (e.g., Cl, Br, I) onto the aromatic ring of this compound yields derivatives with modified properties. The synthesis of these compounds is typically achieved through electrophilic aromatic substitution. Given the competing directing effects of the N-isopropyl group (ortho-directing) and the trifluoromethyl group (meta-directing), the halogenation reaction is expected to yield a primary product where the halogen is positioned ortho to the amino group (at position 3 or 5).

For instance, the bromination of the parent compound can be carried out using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent. The synthesis of related halogenated compounds has been reported, often involving the protection of the amino group to control regioselectivity, followed by deprotection.

Characterization of these halogenated derivatives relies on a suite of spectroscopic techniques.

NMR Spectroscopy: ¹H NMR would show characteristic shifts in the aromatic protons adjacent to the newly introduced halogen. ¹³C NMR and ¹⁹F NMR are also crucial for confirming the structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a precise mass-to-charge ratio, which will exhibit the characteristic isotopic pattern of the incorporated halogen. mdpi.com

Infrared (IR) Spectroscopy: FTIR analysis helps identify functional groups and the C-Halogen stretching vibrations. mdpi.com

Table 2: Spectroscopic Data for a Hypothetical Halogenated Derivative: 3-Bromo-N-propan-2-yl-4-(trifluoromethyl)aniline This table contains hypothetical data for illustrative purposes.

| Analysis Type | Expected Observation |

| ¹H NMR | Fewer signals in the aromatic region (Ar-H) compared to the parent compound due to substitution. |

| ¹³C NMR | Signal for the carbon atom bonded to bromine would be shifted. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group, potentially with a slight shift due to the new substituent. |

| HRMS | Molecular ion peak showing a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio). |

Exploration of N-Alkyl Analogs with Varied Alkyl Chain Lengths and Branching

The identity of the N-alkyl substituent significantly influences the physicochemical properties of 4-(trifluoromethyl)aniline (B29031) analogs. Systematic variation of the alkyl chain length and branching (e.g., methyl, butyl, propyl vs. isopropyl) allows for the fine-tuning of properties like lipophilicity, solubility, and steric hindrance around the nitrogen atom. rsc.org

Studies on similar classes of compounds, such as N-alkyl-9-aminoacridines, have demonstrated a clear structure-activity relationship where antibacterial activity is correlated with the N-alkyl chain length, peaking with chains of 10 to 14 carbons. nih.gov This suggests that the alkyl group plays a crucial role in membrane interaction. For N-alkylated trifluoromethylanilines, increasing the alkyl chain length generally increases lipophilicity.

The synthesis of these analogs can be achieved through methods like the alkylation of 4-(trifluoromethyl)aniline or via reductive amination. Characterization data for several N-alkyl analogs have been reported. rsc.org

Table 3: Comparison of N-Alkyl Analogs of 4-(Trifluoromethyl)aniline Data extracted from available chemical literature.

| Compound Name | N-Alkyl Group | Reported Yield (%) | Reference |

| N-methyl-4-(trifluoromethyl)aniline | Methyl | - | rsc.org |

| N-butyl-4-(trifluoromethyl)aniline | n-Butyl | 82 | rsc.org |

| N-propyl-4-(trifluoromethyl)aniline | n-Propyl | 41 | |

| This compound | Isopropyl | - | - |

Integration into Heterocyclic Ring Systems: Synthesis and Properties

The this compound moiety can serve as a building block for the synthesis of more complex heterocyclic structures. rsc.org The aniline nitrogen and the activated aromatic ring can participate in cyclization and annulation reactions to form a variety of heterocyclic systems, such as quinolines, pyrroles, and oxazoles. acs.orgresearchgate.net

One prominent synthetic route involves the reaction of aniline derivatives with other bifunctional molecules to construct a new ring. For example, polysubstituted quinolines can be synthesized through the reaction of α-vinylaniline derivatives with α-diazo sulfonium (B1226848) salts under Brønsted acid conditions. acs.org This type of transformation leverages the nucleophilicity of the aniline nitrogen and the reactivity of the adjacent ring positions to form the fused heterocyclic system. The trifluoromethyl group is often incorporated into these heterocycles to enhance their biological activity or modify their electronic properties. rsc.orgresearchgate.net The synthesis of trifluoromethyl-containing pyrroles and azetidinones has also been explored, highlighting the versatility of trifluoromethylanilines as precursors. researchgate.net

Positional Isomerism Studies: Comparing ortho-, meta-, and para-Trifluoromethylated N-propanyl-anilines

The position of the trifluoromethyl group on the aniline ring profoundly impacts the molecule's properties. A comparative study of ortho-, meta-, and para-isomers of N-propanyl-trifluoromethylaniline reveals significant differences in reactivity, acidity/basicity of the nitrogen, and steric hindrance.

para-Isomer (4-CF₃): As discussed, the -CF₃ group is para to the amine. Its electron-withdrawing effect is transmitted through the π-system, reducing the basicity of the nitrogen atom compared to N-propanylaniline.

meta-Isomer (3-CF₃): The -CF₃ group is meta to the amine. Its electron-withdrawing effect is primarily inductive, having a less pronounced effect on the nitrogen's basicity compared to the para-isomer. In electrophilic substitution, the directing effects of the ortho, para-directing amino group and the meta-directing trifluoromethyl group are reinforcing, strongly favoring substitution at positions 2, 4, and 6.